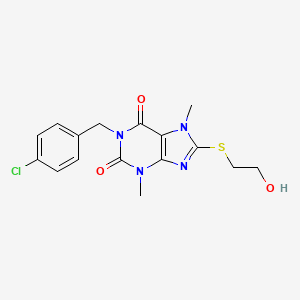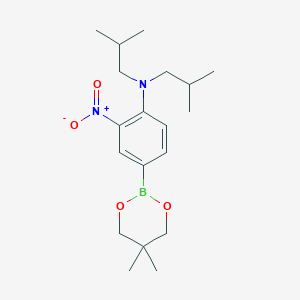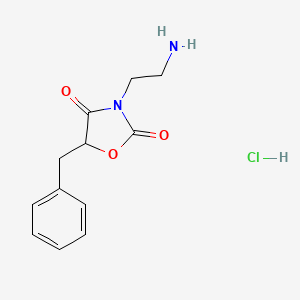
1-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of MFCD08542528, also known as Mycophenolate mofetil, is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .
Mode of Action
Mycophenolate mofetil acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, it prevents the synthesis of guanosine nucleotides, thereby suppressing both T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies .
Biochemical Pathways
The inhibition of IMPDH disrupts the de novo synthesis pathway of purines, specifically guanosine nucleotides . This disruption leads to a decrease in DNA and RNA synthesis, which in turn inhibits the proliferation of lymphocytes and the immune response .
Pharmacokinetics
The pharmacokinetics of Mycophenolate mofetil is complex and shows substantial variability between subjects . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and genetic polymorphisms can significantly influence the pharmacokinetics of this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .
Result of Action
The inhibition of lymphocyte proliferation by Mycophenolate mofetil results in immunosuppression . This makes it effective in preventing organ rejection after transplantation and in treating autoimmune diseases .
Action Environment
The action, efficacy, and stability of Mycophenolate mofetil can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as the patient’s diet and genetic makeup can also impact the drug’s action .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-19-12-13(18-15(19)25-8-7-22)20(2)16(24)21(14(12)23)9-10-3-5-11(17)6-4-10/h3-6,22H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQJNYMWIHESEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)
![1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2477485.png)
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2477486.png)

![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)
![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)
![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)
![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)
![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)
